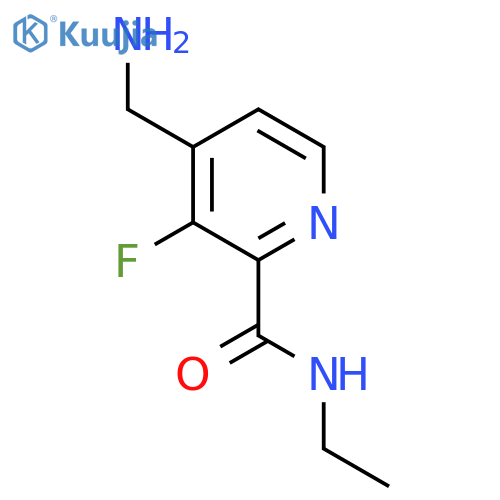

Cas no 2137590-36-2 (2-Pyridinecarboxamide, 4-(aminomethyl)-N-ethyl-3-fluoro-)

2-Pyridinecarboxamide, 4-(aminomethyl)-N-ethyl-3-fluoro- 化学的及び物理的性質

名前と識別子

-

- 4-(aminomethyl)-N-ethyl-3-fluoropyridine-2-carboxamide

- 2-Pyridinecarboxamide, 4-(aminomethyl)-N-ethyl-3-fluoro-

-

- インチ: 1S/C9H12FN3O/c1-2-12-9(14)8-7(10)6(5-11)3-4-13-8/h3-4H,2,5,11H2,1H3,(H,12,14)

- InChIKey: NTNDJLZSEPZUBS-UHFFFAOYSA-N

- ほほえんだ: FC1C(C(NCC)=O)=NC=CC=1CN

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 201

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 68

2-Pyridinecarboxamide, 4-(aminomethyl)-N-ethyl-3-fluoro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-763067-2.5g |

4-(aminomethyl)-N-ethyl-3-fluoropyridine-2-carboxamide |

2137590-36-2 | 95% | 2.5g |

$5014.0 | 2024-05-22 | |

| Enamine | EN300-763067-0.5g |

4-(aminomethyl)-N-ethyl-3-fluoropyridine-2-carboxamide |

2137590-36-2 | 95% | 0.5g |

$2455.0 | 2024-05-22 | |

| Enamine | EN300-763067-0.1g |

4-(aminomethyl)-N-ethyl-3-fluoropyridine-2-carboxamide |

2137590-36-2 | 95% | 0.1g |

$2251.0 | 2024-05-22 | |

| Enamine | EN300-763067-10.0g |

4-(aminomethyl)-N-ethyl-3-fluoropyridine-2-carboxamide |

2137590-36-2 | 95% | 10.0g |

$11001.0 | 2024-05-22 | |

| Enamine | EN300-763067-5.0g |

4-(aminomethyl)-N-ethyl-3-fluoropyridine-2-carboxamide |

2137590-36-2 | 95% | 5.0g |

$7420.0 | 2024-05-22 | |

| Enamine | EN300-763067-1.0g |

4-(aminomethyl)-N-ethyl-3-fluoropyridine-2-carboxamide |

2137590-36-2 | 95% | 1.0g |

$2558.0 | 2024-05-22 | |

| Enamine | EN300-763067-0.05g |

4-(aminomethyl)-N-ethyl-3-fluoropyridine-2-carboxamide |

2137590-36-2 | 95% | 0.05g |

$2148.0 | 2024-05-22 | |

| Enamine | EN300-763067-0.25g |

4-(aminomethyl)-N-ethyl-3-fluoropyridine-2-carboxamide |

2137590-36-2 | 95% | 0.25g |

$2353.0 | 2024-05-22 |

2-Pyridinecarboxamide, 4-(aminomethyl)-N-ethyl-3-fluoro- 関連文献

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

2-Pyridinecarboxamide, 4-(aminomethyl)-N-ethyl-3-fluoro-に関する追加情報

Comprehensive Overview of 2-Pyridinecarboxamide, 4-(aminomethyl)-N-ethyl-3-fluoro- (CAS No. 2137590-36-2)

2-Pyridinecarboxamide, 4-(aminomethyl)-N-ethyl-3-fluoro- (CAS No. 2137590-36-2) is a specialized fluorinated pyridine derivative with significant potential in pharmaceutical research and material science. This compound, characterized by its unique 4-(aminomethyl) and N-ethyl-3-fluoro substituents, has garnered attention for its versatile applications in drug discovery and organic synthesis. Its molecular structure offers a balance of reactivity and stability, making it a valuable intermediate for developing bioactive molecules.

The growing interest in fluorinated pyridine derivatives like 2-Pyridinecarboxamide, 4-(aminomethyl)-N-ethyl-3-fluoro- stems from their role in enhancing drug efficacy and metabolic stability. Researchers are increasingly exploring such compounds to address challenges in targeted drug delivery and enzyme inhibition. With the rise of personalized medicine and AI-driven drug design, this compound aligns with trends focusing on highly functionalized heterocycles for next-generation therapeutics.

From a synthetic chemistry perspective, CAS No. 2137590-36-2 serves as a key building block for constructing complex molecular architectures. Its fluorine atom and aminomethyl group provide orthogonal reactivity, enabling diverse modifications. Recent publications highlight its utility in creating kinase inhibitors and allosteric modulators, particularly in oncology and neurology research. The compound's solubility profile and hydrogen-bonding capacity make it particularly valuable for biomolecular interactions studies.

The commercial availability of 2-Pyridinecarboxamide, 4-(aminomethyl)-N-ethyl-3-fluoro- has expanded significantly in response to demand from pharmaceutical R&D sectors. Analytical data shows consistent growth in procurement for high-throughput screening libraries and fragment-based drug discovery programs. Suppliers now offer this compound with various purity grades (98-99.5%) to meet different research requirements, accompanied by comprehensive spectroscopic characterization data including NMR, HPLC, and mass spectrometry.

Environmental and safety considerations for handling CAS 2137590-36-2 follow standard laboratory protocols for fluorinated organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety glasses is recommended during manipulation. The compound demonstrates good stability under ambient conditions when stored properly in sealed containers with desiccants, typically at 2-8°C for long-term preservation.

Future research directions for 4-(aminomethyl)-N-ethyl-3-fluoro-2-pyridinecarboxamide include exploring its potential in proteolysis targeting chimeras (PROTACs) and covalent inhibitor development. The compound's structural features make it particularly suitable for designing bifunctional molecules that can simultaneously engage multiple biological targets. Computational chemistry studies suggest promising opportunities for creating selective protein binders through rational modification of its core scaffold.

For researchers investigating fluorinated heterocyclic compounds, 2-Pyridinecarboxamide, 4-(aminomethyl)-N-ethyl-3-fluoro- represents an important reference material. Its well-characterized properties facilitate comparative studies in structure-activity relationships (SAR) and medicinal chemistry optimization. The compound's increasing appearance in patent literature indicates its growing importance in intellectual property surrounding small molecule therapeutics and diagnostic agents.

Quality control standards for CAS 2137590-36-2 have become more rigorous as its applications expand. Leading manufacturers now provide batch-specific certificates of analysis with detailed impurity profiles, responding to the pharmaceutical industry's need for high-purity intermediates. Advanced analytical techniques such as chiral HPLC and LC-MS/MS are employed to ensure compound integrity, particularly for enantiomerically sensitive applications.

The global market for functionalized pyridine derivatives like 4-(aminomethyl)-N-ethyl-3-fluoro-2-pyridinecarboxamide continues to grow at approximately 8-12% annually, driven by pharmaceutical innovation. Regional analysis shows particularly strong demand from North American and Asian research hubs specializing in precision medicine development. Custom synthesis services for analogs and isotopically labeled versions of this compound are becoming increasingly available to support mechanistic studies and ADME research.

From a regulatory perspective, 2-Pyridinecarboxamide, 4-(aminomethyl)-N-ethyl-3-fluoro- falls under standard chemical substance classifications without special restrictions. However, researchers should consult current chemical inventories (such as TSCA, EINECS, or IECSC) for jurisdiction-specific compliance requirements. The compound's environmental fate and ecotoxicological profile are areas of ongoing investigation as part of responsible research practices in chemical development.

2137590-36-2 (2-Pyridinecarboxamide, 4-(aminomethyl)-N-ethyl-3-fluoro-) 関連製品

- 41372-02-5(Penicillin G Benzathine Tetrahydrate)

- 1379443-52-3((1S)-3-amino-1-(3-chlorophenyl)propan-1-ol)

- 874-56-6(azepane-1-carbodithioic acid)

- 1450790-52-9(2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one)

- 2138546-21-9(2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride)

- 5380-80-3(2,3-dihydro-1-benzofuran-3-ol)

- 2137989-62-7(ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate)

- 1061692-74-7(1-(2-phenylethenesulfonyl)-N-(quinolin-3-yl)piperidine-4-carboxamide)

- 136684-95-2(4-fluoro-N-(pentan-2-yl)aniline)

- 2172221-37-1(2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol)